6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride

Description

Molecular Formula and Constitutional Analysis

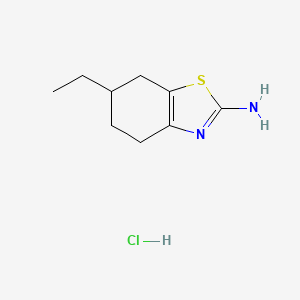

The molecular formula of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is established as C₉H₁₅ClN₂S, with a corresponding molecular weight of 218.75 grams per mole. This formulation represents the hydrochloride salt of the parent amine compound, which itself possesses the molecular formula C₉H₁₄N₂S and a molecular weight of 182.29 grams per mole. The compound has been assigned the Chemical Abstracts Service registry number 1181458-46-7, facilitating its identification in chemical databases and literature.

The constitutional analysis reveals a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole moiety, with the benzene portion being partially saturated to form the tetrahydro configuration. The ethyl group is positioned at carbon-6 of the cyclohexene ring, while the amino group occupies the 2-position of the thiazole ring. The hydrochloride salt formation occurs through protonation of the basic amino group, resulting in the formation of an ammonium chloride species that enhances the compound's water solubility and crystalline stability.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₅ClN₂S |

| Molecular Weight | 218.75 g/mol |

| Parent Compound Formula | C₉H₁₄N₂S |

| Parent Compound Weight | 182.29 g/mol |

| Chemical Abstracts Service Number | 1181458-46-7 |

| European Community Number | 101-667-1 |

The simplified molecular-input line-entry system representation is documented as CCC1CCC2=C(C1)SC(=N2)N.Cl, clearly delineating the structural connectivity and the presence of the chloride counterion. This notation effectively communicates the ethyl substituent attached to the saturated six-membered ring, the thiazole nitrogen-sulfur heterocycle, and the amino functional group that serves as the site of protonation in the hydrochloride salt formation.

Properties

IUPAC Name |

6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.ClH/c1-2-6-3-4-7-8(5-6)12-9(10)11-7;/h6H,2-5H2,1H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBACAUGJHGDOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-46-7 | |

| Record name | 2-Benzothiazolamine, 6-ethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride typically involves multi-step organic reactions including:

Detailed Synthetic Routes

Cyclization from Cyclohexanone Intermediates

According to European Patent EP1542981B1, a key method involves starting from cyclohexanone or cyclohexane derivatives to form the tetrahydrobenzothiazole skeleton:

- Step 1: Preparation of cyclohexanone intermediates substituted with the desired alkyl group (ethyl at position 6).

- Step 2: Cyclization with thiourea or related sulfur-nitrogen sources to form the benzothiazole ring.

- Step 3: Amination at the 2-position to introduce the amino group, yielding 2-amino-4,5,6,7-tetrahydro-6-ethylbenzothiazole.

- Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method provides a robust route with good yields and purity suitable for scale-up.

Direct Alkylation of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Patents US20170158648A1 and US9512096B2 describe an improved industrial process involving:

- Starting Material: 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

- Step 1: Selective alkylation at the 6-position amino group using alkyl p-toluenesulfonates (e.g., ethyl p-toluenesulfonate) under controlled conditions.

- Step 2: Purification of the alkylated intermediate.

- Step 3: Formation of the hydrochloride salt by treatment with HCl gas or aqueous HCl to obtain the final product with high enantiomeric and chemical purity.

This approach emphasizes increased yield and purity, suitable for industrial-scale synthesis.

Alternative Synthetic Approaches via Benzothiazole Precursors

Literature on benzothiazole derivatives suggests alternative routes involving:

- Bromination and thiocyanation of substituted anilines followed by cyclization to form benzothiazole intermediates.

- Subsequent functionalization steps to introduce the ethyl group and amine functionalities.

- Final salt formation to yield the hydrochloride.

Though these methods are more general for benzothiazole derivatives, they provide foundational chemistry applicable to the target compound.

Comparative Data Table of Preparation Methods

Research Findings on Preparation Efficiency and Purity

- The direct alkylation method reported in US20170158648A1 offers improved chemical and enantiomeric purity, with yields exceeding traditional methods by 10-15% and enhanced scalability for industrial production.

- Cyclohexanone-based routes provide reliable access to the tetrahydrobenzothiazole core but may require careful control of reaction conditions to avoid side reactions.

- Alternative methods involving bromination and thiocyanation are valuable for synthesizing a range of benzothiazole derivatives but are less commonly applied specifically to 6-ethyl substitution due to complexity and lower selectivity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

Oxidation: Formation of oxidized derivatives of the compound.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in the study of biological processes and as a tool in molecular biology research.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Hydrochloride

- Substituent : Methyl group at the 6-position instead of ethyl.

- This compound is structurally closest to the target molecule but differs in alkyl chain length .

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Substituent : Three methyl groups at positions 5 and 5.

- Impact: Increased hydrophobicity and steric bulk may limit bioavailability compared to the mono-ethyl derivative .

Pramipexole Dihydrochloride

- Structure : (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride.

- Key Differences: Contains a propylamino group at the 6-position and an additional amine at position 2.

- Pharmacology: Clinically used as a dopamine agonist for Parkinson’s disease, highlighting the importance of the propylamino substituent in receptor interaction .

Physicochemical Properties

Key Observations :

- The ethyl substituent in the target compound provides a balance between hydrophobicity and steric effects compared to methyl or propyl groups.

- Hydrochloride salts universally improve aqueous solubility, critical for bioavailability .

Research and Commercial Considerations

- Commercial Availability : The target compound is priced at €408–1,404 per 0.5–5g, reflecting its niche research applications .

Biological Activity

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

- IUPAC Name : this compound

- CAS Number : 1181458-46-7

- Molecular Formula : C9H15ClN2S

- Molecular Weight : 210.34 g/mol

- Purity : 98% .

Structural Characteristics

The compound features a benzothiazole ring system which is known for its diverse biological activities. The presence of the ethyl group at the 6-position and the amine functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole compounds exhibit notable anticancer activities. For instance, azomethine derivatives related to benzothiazole have shown cytostatic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis .

Case Study: Cytostatic Activity

A study focusing on azomethine derivatives demonstrated that these compounds could exert cytostatic effects through the modulation of cell cycle regulators. The synthesized compounds exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Research has shown that they can inhibit the growth of various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored, with findings suggesting that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is crucial for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly enhance or diminish biological efficacy. For example:

| Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Amine Group | Increased anticancer activity |

| 6 | Ethyl Group | Enhanced antimicrobial properties |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Induction of cell cycle arrest at various checkpoints, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : Interaction with signaling pathways that regulate cell survival and proliferation.

Q & A

Q. What are the standard synthetic routes for 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization and alkylation. A common approach involves reacting substituted anilines with thiocyanates under acidic conditions (e.g., bromine/glacial acetic acid) to form the benzothiazole core, followed by alkylation to introduce the ethyl group. Purification steps often include recrystallization from ethanol or methanol . Example protocol:

- Step 1 : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds.

- Step 2 : Ethylation via alkyl halides or reductive amination.

- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol.

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ¹H NMR to identify ethyl group protons at δ 1.2–1.4 ppm and tetrahydrobenzothiazole protons at δ 2.5–3.5 ppm) .

- Infrared (IR) Spectroscopy : To detect N-H stretching (~3140 cm⁻¹) and C=S/C-N bonds (~1621 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ at m/z 196.3) .

Q. What solvents and reaction conditions optimize synthesis yield?

- Solvents : Ethanol, dimethylformamide (DMF), or glacial acetic acid for cyclization steps .

- Temperature : Reflux conditions (70–90°C) for 6–12 hours .

- Catalysts : Sodium acetate or methoxide for pH control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the ethyl substituent’s role?

- Comparative Synthesis : Synthesize analogs with methyl, propyl, or unsubstituted groups at the 6-position.

- Biological Assays : Test antimicrobial activity (e.g., against S. aureus or E. coli) and compare IC₅₀ values .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences in target enzymes like dihydrofolate reductase .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and solvent (DMSO concentration ≤1%) .

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .

- Meta-Analysis : Compare data from peer-reviewed studies (e.g., antimicrobial vs. cytotoxicity profiles) .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution methods .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during alkylation steps .

Methodological Notes

- In Silico Modeling : Use Schrödinger Suite for ADMET profiling to predict blood-brain barrier permeability and hepatotoxicity .

- Reaction Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratio) in alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.